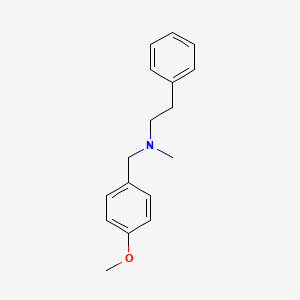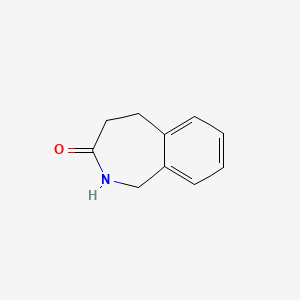![molecular formula C14H10ClN3O3S B5147017 2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)
2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Vue d'ensemble
Description
2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide, also known as N-(2-nitrophenyl)-2-chlorobenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-chloro-2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide{[(2-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the development of chronic pain and inflammation. The compound has also been found to inhibit the growth of various microorganisms by disrupting their cell membrane and inhibiting their DNA replication.
Biochemical and Physiological Effects
2-chloro-2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. Studies have shown that the compound induces the production of reactive oxygen species (ROS), which are involved in the induction of apoptosis in cancer cells. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, the compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide{[(2-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has also been found to have low toxicity and does not cause significant side effects in animals. However, the compound has several limitations for lab experiments. Its synthesis process is complex, and it requires a high level of expertise to achieve a high yield. Additionally, the compound is relatively expensive, which limits its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One potential direction is the development of new cancer therapies based on the compound's anti-tumor activity. Another potential direction is the development of new analgesics and anti-inflammatory agents based on the compound's anti-inflammatory and analgesic properties. Additionally, the compound's antimicrobial activity could be further studied for the development of new antibiotics. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2-chloro-2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to have anti-tumor activity, anti-inflammatory and analgesic properties, and antimicrobial activity. Its mechanism of action is not fully understood, but studies have shown that it inhibits the growth of cancer cells, inflammatory cytokines, and microorganisms. The compound has several advantages for lab experiments, but its synthesis process is complex and relatively expensive. Further research is needed to fully understand the compound's potential applications in various fields of scientific research.
Méthodes De Synthèse
2-chloro-2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide{[(2-nitrophenyl)amino]carbonothioyl}benzamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate to form 2-chlorobenzoyl isothiocyanate. The second step involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-nitroaniline to form 2-chloro-2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide{[(2-nitrophenyl)amino]carbonothioyl}benzamide. The synthesis process of this chemical compound is complex, and it requires a high level of expertise to achieve a high yield.
Applications De Recherche Scientifique
2-chloro-2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have anti-tumor activity, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, the compound has been studied for its antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-6-2-1-5-9(10)13(19)17-14(22)16-11-7-3-4-8-12(11)18(20)21/h1-8H,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYFAJJZCOHJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329566 | |
| Record name | 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
CAS RN |
300819-68-5 | |
| Record name | 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5146934.png)
![4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5146954.png)

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)

![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)
![propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)
![4-bromo-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5147020.png)



![3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5147044.png)